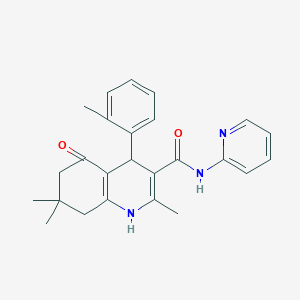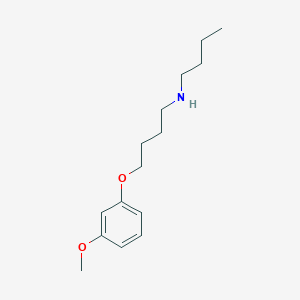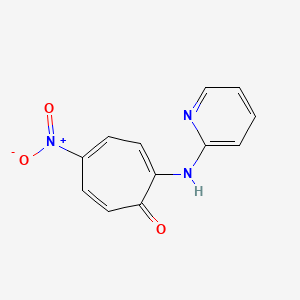![molecular formula C24H26N2O4 B4897676 1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTBDP and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MTBDP is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. It has been found to inhibit the activity of certain enzymes, including phosphodiesterase and proteasome, and to modulate the function of certain receptors, including the dopamine receptor.
Biochemical and Physiological Effects:
MTBDP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and proteasome, which are involved in a range of cellular processes. It has also been found to modulate the function of certain receptors, including the dopamine receptor, which is involved in a range of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
MTBDP has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and to modulate the function of certain receptors. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on MTBDP, including further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its potential toxicity. Additionally, there is a need for further studies to optimize the synthesis method for MTBDP and to develop new analogs with improved properties.
Synthesemethoden
MTBDP can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzoic acid with 3,6,7-trimethyl-2-bromo-1-benzofuran. The resulting product is then reacted with piperazine to produce MTBDP. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
MTBDP has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the function of certain receptors.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[4-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-15-9-10-18-17(3)22(30-21(18)16(15)2)24(28)26-13-11-25(12-14-26)23(27)19-7-5-6-8-20(19)29-4/h5-10H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSHQVGUOGDSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)-[4-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(4-iodophenoxy)hexyl]pyrrolidine](/img/structure/B4897602.png)

![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B4897616.png)

![2-(benzyl{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4897625.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[3-(dimethylamino)propyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4897627.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide](/img/structure/B4897644.png)
![1-(3-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897650.png)


![ethyl 7-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B4897661.png)

![(4-bromophenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B4897674.png)
